molecular formula C13H10N2OS2 B2610918 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 692764-75-3

6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2610918
CAS No.: 692764-75-3
M. Wt: 274.36
InChI Key: GQCOGOVWFAPENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one ( 692764-75-3) is a high-value chemical scaffold with significant promise in anticancer research and drug discovery. This compound features the thieno[2,3-d]pyrimidin-4-one core, a recognized pharmacophore known for its role in designing potent inhibitors of key enzymatic pathways. Research indicates that analogs of this scaffold function as multitargeted antitumor agents, demonstrating potent activity against the dihydrofolate reductase (DHFR) enzyme, a established target in cancer therapy . Some thieno[2,3-d]pyrimidine derivatives have shown superior inhibitory activity compared to standard chemotherapeutic agents like 5-fluorouracil and methotrexate in experimental models . Their mechanism often involves the inhibition of multiple enzymes in folate-dependent one-carbon metabolism, including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are crucial for de novo purine biosynthesis . A key research advantage of this chemical series is its selectivity for uptake by cells expressing Folate Receptors (FRs) alpha and beta, which are frequently overexpressed in various tumor types, potentially offering a pathway for targeted therapy with reduced off-target effects . The compound is supplied with a guaranteed purity of 95% or higher and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

6-methyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-7-9(8-5-3-2-4-6-8)10-11(16)14-13(17)15-12(10)18-7/h2-6H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCOGOVWFAPENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria. For example, in vitro assays have shown effective minimum inhibitory concentrations (MICs) against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of 6-Methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

PathogenMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus5
Pseudomonas aeruginosa15

Anti-inflammatory Properties

Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Table 2: Effects on Cytokine Production

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Synthesis and Derivatives

The synthesis of 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity.

Synthetic Pathways

Common methods include:

  • Condensation Reactions : Utilizing thioketones and appropriate amines.
  • Cyclization Techniques : Involving cyclization of pyrimidine derivatives with sulfur-containing compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study on Antimicrobial Activity

A study published in Pharmaceuticals highlighted the synthesis of several thieno[2,3-d]pyrimidine derivatives, including 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. The derivatives exhibited varying degrees of antimicrobial activity, suggesting the potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Mechanism

In a study focused on anti-inflammatory mechanisms, the compound was shown to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory mediators . This provides a mechanistic basis for its therapeutic application in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with its analogs:

Compound Substituents Key Properties/Activities Reference
Target Compound : 6-Methyl-5-phenyl-2-sulfanyl - 2-SH, 5-Ph, 6-Me - Hypothesized antimicrobial activity (based on 2-sulfanyl analogs)
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl (CAS 852933-45-0) - 3-Et, 5-Me, 6-Ph, 2-SH - Increased lipophilicity due to ethyl group; potential for enhanced membrane permeability
2-Morpholin-4-yl-5-phenyl (CAS 724746-46-7) - 2-Morpholine, 5-Ph - Improved solubility and bioavailability; TRPA1 inhibition potential
6-Ethyl-2-(pyrrolidin-1-yl) - 6-Et, 2-pyrrolidine - Enhanced CNS penetration due to pyrrolidine; tested in kinase inhibition studies
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl) - 3-Allyl, 2-benzylthio, 5-(4-F-Ph) - Fluorophenyl group may enhance antibacterial specificity; allyl group aids in derivatization
73a–i Derivatives (Table 18, ) - Variable substituents at positions 2, 3, 5, 6 - Moderate antibacterial activity (MIC = 12.5–25 µg/mL); weaker than reference drugs

Key Insights

Position 2 Modifications :

  • The 2-sulfanyl group in the target compound is associated with antimicrobial activity, as seen in analogs like 73a–i (MIC = 12.5–25 µg/mL against B. subtilis and E. coli) . Replacement with morpholine (e.g., CAS 724746-46-7 ) shifts activity toward TRPA1 inhibition, highlighting the substituent’s role in target selectivity .
  • Benzylsulfanyl or allyl groups (e.g., 3-allyl-2-(benzylsulfanyl) ) may enhance lipophilicity, improving cell membrane penetration .

Position 5 and 6 Substitutions :

  • The 5-phenyl group in the target compound is conserved in multiple analogs (e.g., CAS 724746-46-7 , CAS 852933-45-0 ) and likely contributes to π-π stacking interactions with biological targets .
  • Methyl or ethyl groups at position 6 (e.g., 6-methyl in the target vs. 6-ethyl in CAS 852933-45-0 ) influence steric bulk and metabolic stability .

Position 3 Variations :

  • Ethyl or allyl groups at position 3 (e.g., 3-ethyl , 3-allyl ) extend the compound’s half-life by reducing oxidative metabolism .

Biological Activity

6-Methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine structure. The molecular formula is C13H10N2OS2, with a molecular weight of 274.36 g/mol. This compound has garnered attention due to its promising biological activities, which are currently under investigation for potential therapeutic applications.

Chemical Structure

The unique structure of 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one includes:

  • A thieno ring fused with a pyrimidine.
  • A methyl group at the 6-position.
  • A phenyl group at the 5-position.
  • A sulfanyl group at the 2-position.

This arrangement contributes to its chemical properties and potential biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that the compound may interact with viral enzymes and cellular receptors, potentially inhibiting viral replication pathways. Its structural similarity to other antiviral agents positions it as a candidate for further exploration in antiviral therapies.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential use in treating bacterial infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Early research suggests that 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies are ongoing to elucidate the specific pathways involved .

The specific mechanisms through which 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its biological effects are still being investigated. However, preliminary data indicate potential interactions with:

  • Enzymes involved in metabolic pathways.
  • Cellular receptors that modulate various signaling cascades.

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural analogs that share similar biological activity profiles:

Compound NameMolecular FormulaKey Features
3-Methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-oneC13H10N2OS2Similar thieno-pyrimidine structure but different methyl positioning
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-oneC13H10ClN2OSContains a chlorophenyl substituent; potential for different biological activity
6-Bromo-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4-oneC12H8BrF3N2OSFeatures bromine and trifluoromethyl groups; may alter reactivity

These compounds illustrate the diversity within the thieno[2,3-d]pyrimidine family while underscoring the unique attributes of 6-methyl-5-phenyl-2-sulfanyl due to its specific substituents.

Case Studies and Research Findings

  • Antiviral Studies : In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiviral activity against various strains of viruses including Hepatitis C and HIV. The IC50 values for these compounds indicate their potency and potential as therapeutic agents .
  • Antimicrobial Research : A study evaluating the antimicrobial efficacy of several thieno derivatives found that 6-methyl-5-phenyl compounds displayed notable inhibition against Gram-positive and Gram-negative bacteria. The results suggest that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with substituted phenyl or alkyl groups. For example, thiadiazolo-fused derivatives are formed using [1,3,4]thiadiazolo precursors under reflux conditions in ethanol or DMF . Modifications at the 2-sulfanyl position can be achieved via nucleophilic substitution with alkyl/aryl halides or via condensation with hydrazine hydrate to introduce hydrazinomethyl groups .

Q. How can researchers validate the purity and structural integrity of synthesized derivatives?

  • Methodological Answer : Characterization involves a combination of analytical techniques:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., δ 2.1–2.3 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
  • HRMS : For molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
  • Melting Point Analysis : Consistency with literature values (e.g., 151–154°C for substituted thienopyrimidinones) .

Advanced Research Questions

Q. What strategies are effective for optimizing the biological activity of thieno[2,3-d]pyrimidin-4-one derivatives as kinase inhibitors?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of substitutions at the 5- and 6-positions. For example:

  • C-2 Substitutions : Introducing propargylsulfanyl or aryl groups enhances FGFR1 inhibition (IC50 < 100 nM) by improving hydrophobic interactions with the kinase ATP-binding pocket .
  • 5-Phenyl Modifications : Electron-withdrawing groups (e.g., chloro, nitro) at the 5-position increase anticancer potency by stabilizing π-π stacking with target proteins .
  • Computational docking (e.g., AutoDock Vina) can predict binding affinities prior to synthesis .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer : X-ray crystallography reveals that the thieno[2,3-d]pyrimidin-4-one core adopts a nearly coplanar fused-ring system, with intermolecular C–H···O hydrogen bonds and π-π interactions stabilizing the crystal lattice . Discrepancies between DFT calculations and experimental data (e.g., dihedral angles) are resolved by refining torsional parameters in software like SHELXL .

Q. What experimental approaches are suitable for studying the compound’s mechanism in ERBB4 (HER4) inhibition?

  • Methodological Answer :

  • In Vitro Kinase Assays : Measure IC50 values against ERBB4 using fluorescence polarization or TR-FRET assays .
  • Cellular Models : Use HER4-overexpressing cancer cell lines (e.g., MDA-MB-453) to assess proliferation inhibition via MTT assays .
  • Western Blotting : Confirm downstream signaling blockade (e.g., reduced phosphorylation of Akt/ERK) .

Q. How can computational models predict the pharmacokinetic properties of thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Tools like SwissADME or QikProp evaluate:

  • Lipophilicity (LogP < 5 for optimal membrane permeability) .
  • Oral Bioavailability : Rule of Five compliance (e.g., molecular weight < 500 Da, H-bond donors < 5) .
  • Metabolic Stability : CYP450 isoform interaction profiles via molecular docking .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Variations in activity (e.g., antimicrobial vs. anticancer) may arise from:

  • Substituent Position : 5-Phenyl vs. 6-methyl groups altering target selectivity .
  • Assay Conditions : Differences in cell line sensitivity or serum protein binding .
  • Resolution : Perform head-to-head comparisons under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Methodological Resources

  • Crystallography : SHELXL for refining structural models .
  • SAR Optimization : Fragment-based drug design (FBDD) to prioritize high-affinity substituents .
  • Synthetic Protocols : Reflux in anhydrous DMF for thiadiazolo-fused derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.